molecular formula C7H8N2OS B14278399 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 137778-08-6

3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B14278399
CAS No.: 137778-08-6
M. Wt: 168.22 g/mol
InChI Key: YSKAREKXGOOLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both pyrimidine and thiazine rings, making it a versatile scaffold for chemical modifications and biological activity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with thiourea in the presence of a catalytic amount of potassium bicarbonate in dimethylformamide (DMF) under reflux conditions . The optimized molar ratio of these substrates is 2:1. The proposed mechanistic pathway involves the formation of an intermediate that cyclizes to form the desired heterocyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.

Scientific Research Applications

3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme involved in pyrimidine biosynthesis . The compound binds to a hydrophobic pocket at the enzyme’s N-terminus, preventing the oxidation of dihydroorotate to orotate, which is essential for the parasite’s survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure. This combination provides a versatile platform for chemical modifications and potential biological activities that are distinct from its analogs.

Properties

CAS No.

137778-08-6

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one

InChI

InChI=1S/C7H8N2OS/c10-6-2-3-8-7-9(6)4-1-5-11-7/h2-3H,1,4-5H2

InChI Key

YSKAREKXGOOLQX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C=CN=C2SC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.